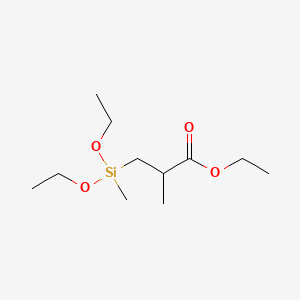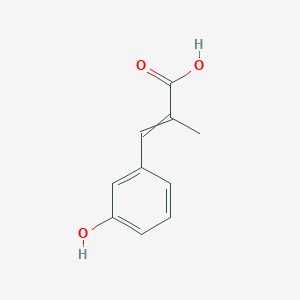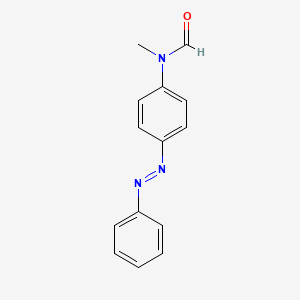![molecular formula C10H17N3O B14731475 [(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea CAS No. 6293-60-3](/img/structure/B14731475.png)
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea is an organic compound that features a unique structure combining a cyclohexene ring with a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea typically involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with an appropriate amine, followed by the introduction of a urea group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]thiourea
- [(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]carbamate
Uniqueness
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea is unique due to its specific combination of a cyclohexene ring and a urea moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in specific contexts.
Eigenschaften
CAS-Nummer |
6293-60-3 |
|---|---|
Molekularformel |
C10H17N3O |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea |
InChI |
InChI=1S/C10H17N3O/c1-7-4-8(12-13-9(11)14)6-10(2,3)5-7/h4H,5-6H2,1-3H3,(H3,11,13,14)/b12-8- |
InChI-Schlüssel |
POWGERBYLYXZDD-WQLSENKSSA-N |
Isomerische SMILES |
CC1=C/C(=N/NC(=O)N)/CC(C1)(C)C |
Kanonische SMILES |
CC1=CC(=NNC(=O)N)CC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


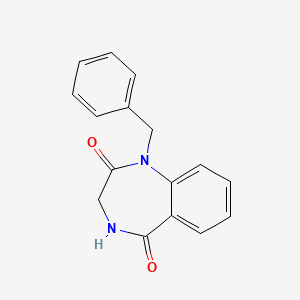
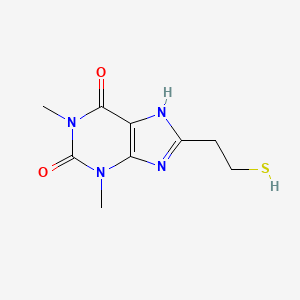
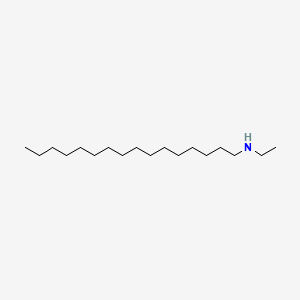






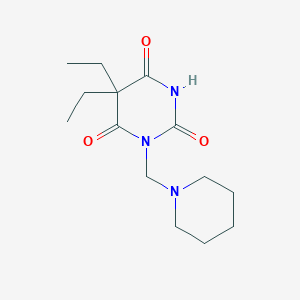
![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
